molecular formula C20H26O3 B4932739 2-(6,8,9-Trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenyl propanoate

2-(6,8,9-Trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenyl propanoate

Cat. No.: B4932739
M. Wt: 314.4 g/mol
InChI Key: JIMCKQMOIJWJJV-UHFFFAOYSA-N
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Description

2-(6,8,9-Trimethyl-3-oxabicyclo[331]non-7-en-2-yl)phenyl propanoate is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a phenyl propanoate group attached to a bicyclic non-7-ene ring system, which is further substituted with trimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,8,9-Trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenyl propanoate typically involves multiple steps. One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(6,8,9-Trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenyl propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(6,8,9-Trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenyl propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6,8,9-Trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenyl propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s bicyclic structure and functional groups allow it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6,8,9-Trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenol
  • 3-Oxabicyclo[3.3.1]non-6-ene-1-methanol, 4,6,8,9-tetramethyl-, 1-acetate

Uniqueness

2-(6,8,9-Trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenyl propanoate is unique due to its specific substitution pattern and the presence of the phenyl propanoate group. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

[2-(6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenyl] propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-5-18(21)23-17-9-7-6-8-15(17)20-19-13(3)10-12(2)16(11-22-20)14(19)4/h6-10,12,14,16,19-20H,5,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMCKQMOIJWJJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=CC=C1C2C3C(C(CO2)C(C=C3C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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